N2,N6-Dihydroxypyridine-2,6-dicarboximidamide
Description
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide (CAS 50545-09-0) is a pyridine-derived compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . It features hydroxyl (-OH) and carboximidamide (-C(=NH)NH2) groups at the 2- and 6-positions of the pyridine ring. It is stored under dry, room-temperature conditions and carries safety warnings for skin and eye irritation (H315, H319) .
Properties
IUPAC Name |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDGURTIWTXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Dihydroxypyridine-2,6-dicarboximidamide typically involves the reaction of 2,6-diaminopyridine with 2,6-pyridinedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N2,N6-Dihydroxypyridine-2,6-dicarboximidamide is C7H9N5O2, with a molecular weight of 195.18 g/mol. The compound features a pyridine ring with hydroxyl and carboximidamide groups at the 2 and 6 positions. This unique structure contributes to its chemical reactivity and potential biological activities.
Coordination Chemistry
This compound serves as an excellent tridentate ligand for transition metals such as Cu²⁺ and Ni²⁺. Its ability to form stable complexes with these metals is valuable in various catalytic processes.
- Example : In studies involving copper complexes, the compound has been utilized to enhance catalytic activity in oxidation reactions.
Polymer Chemistry
The compound has been employed in the synthesis of heterocyclic polyurethane materials . These materials are synthesized using a two-step polymerization method involving Terathane 1400 as a soft block and various hard blocks.
- Results : FTIR spectroscopy confirmed the successful incorporation of the pyridine derivative into the polyurethane urea chain structure, indicating its utility in material science.
Medicinal Chemistry
This compound has shown promise as a precursor in drug development due to its ability to interact with biological targets. Research has focused on its potential therapeutic applications through enzyme inhibition assays.
- Case Study : Studies have demonstrated its inhibitory effects on specific enzymes, suggesting possible roles in treating diseases where these enzymes are implicated.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyridine-2,6-dicarboxylic acid | Contains two carboxylic acid groups | Lacks hydroxyl groups; primarily used in organic synthesis |
| Pyridine-2,6-dicarboxamide | Contains amide groups | More stable under certain conditions; less reactive |
| Pyridine-2,6-dicarboximidamide | Contains imidamide groups | Exhibits different solubility properties |
This comparison highlights the unique functional groups present in this compound that influence its reactivity and biological activity.
Mechanism of Action
The mechanism of action of N2,N6-Dihydroxypyridine-2,6-dicarboximidamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, influencing various molecular pathways. For example, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Comparative Properties of Pyridine Dicarboximidamide Derivatives
| Compound Name (CAS) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point | Key Applications/Properties |
|---|---|---|---|---|---|
| This compound (50545-09-0) | C7H9N5O2 | -OH, -C(=NH)NH2 | 195.18 | Not reported | Organic synthesis, ligand chemistry |
| N2,N6-bis(2-pyridyl)pyridine-2,6-dicarboxamide (N/A) | C17H13N5O2 | -C(=O)NH(2-pyridyl) | 319.32 | Not reported | Coordination polymers, catalysis |
| N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) (2105938-35-8) | C9H7N7 | -CN, -C(=NH)NH2 | 213.20 | >300°C | High thermal stability, ligand design |
| 6-(2,6-dimethoxyphenoxy)pyridine-3-carboximidamide (N/A) | C14H15N3O3 | -O(2,6-dimethoxyphenyl), -C(=NH)NH2 | 297.29 | Not reported | Pharmaceutical intermediates |
Structural and Functional Differences
- Substituent Effects: The hydroxyl groups in this compound enhance its hydrogen-bonding capacity and solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., 2-pyridyl or dimethoxyphenoxy groups) . The dicyano derivative (CAS 2105938-35-8) replaces hydroxyl groups with cyano (-CN) moieties, significantly increasing thermal stability (melting point >300°C) due to strong intermolecular dipole interactions .
Biological Activity
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide, also known as 2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide, is a compound with the molecular formula C7H9N5O2. It has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. It serves as a probe for studying enzyme activities and metabolic pathways, which can be crucial for understanding various biochemical processes. The compound's interactions may involve inhibition or activation of certain enzymatic reactions, making it a valuable tool in pharmacological studies.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its role as a PRMT5 inhibitor has been noted, which is significant in cancer biology .
- Antimicrobial Properties : Some research indicates that derivatives of this compound may exhibit antimicrobial activity. This suggests potential therapeutic applications in treating infections caused by resistant bacterial strains .
- Cellular Effects : Studies have shown that this compound can influence cell signaling pathways, leading to alterations in cellular proliferation and apoptosis. This effect is particularly relevant in cancer research where modulation of these pathways can lead to new treatment strategies .
Case Studies
- Cancer Research : In one study focusing on PRMT5 inhibition, this compound was shown to reduce tumor growth in xenograft models by affecting gene expression related to cell cycle regulation .
- Microbial Degradation : Another case study examined the compound's role as an intermediate in the degradation of nicotine by bacteria such as Arthrobacter nicotinovorans. The compound was found to be crucial in the metabolic pathway that converts nicotine into less harmful substances .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H9N5O2 | Enzyme inhibitor; potential antimicrobial |
| Pyridine-2,6-dicarboxylic acid | C8H6N2O4 | Intermediate in various biochemical reactions |
| 2,6-Dihydroxypyridine | C5H5NO2 | Substrate for oxygenase enzymes; involved in nicotine degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
